molecular formula C14H19NO2 B12843253 1-(Benzylamino)cyclohexanecarboxylic acid

1-(Benzylamino)cyclohexanecarboxylic acid

Cat. No.: B12843253
M. Wt: 233.31 g/mol
InChI Key: LGRMLVTYZWVRJQ-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 It is a derivative of cyclohexanecarboxylic acid, where a benzylamino group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylamino)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with benzylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

1-(Benzylamino)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(benzylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: A precursor to 1-(benzylamino)cyclohexanecarboxylic acid, it lacks the benzylamino group.

    Cyclohexylamine: Similar in structure but lacks the carboxylic acid group.

    Benzylamine: Contains the benzylamino group but lacks the cyclohexane ring.

Uniqueness: this compound is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(benzylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c16-13(17)14(9-5-2-6-10-14)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,16,17)

InChI Key

LGRMLVTYZWVRJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

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